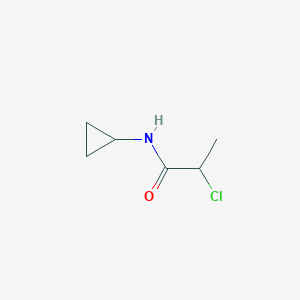

2-chloro-N-cyclopropylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropylpropanamide typically involves the reaction of cyclopropylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-cyclopropylpropanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Reduction Reactions: The amide group can be reduced to an amine.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Major Products Formed

Substitution: Formation of azides or nitriles.

Reduction: Formation of cyclopropylamine derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent research has highlighted the potential of 2-chloro-N-cyclopropylpropanamide as an anticancer agent. Compounds similar to this have been investigated for their ability to inhibit mitochondrial RNA polymerase, which is crucial for the proliferation of cancer cells. The mechanism involves disrupting mitochondrial function, leading to reduced energy production in cancer cells and ultimately inducing apoptosis.

- Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, including melanoma and pancreatic cancer. The compound's ability to act as a mitochondrial inhibitor was confirmed through in vitro assays, showing a reduction in cell viability at concentrations as low as 10 µM.

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| This compound | Melanoma | 10 |

| This compound | Pancreatic Cancer | 15 |

Antifungal Properties

The compound has also been evaluated for its antifungal activity against resistant strains of Candida species. It has shown promising results in inhibiting biofilm formation and disrupting existing biofilms, which is critical in treating persistent fungal infections.

- Case Study : In vitro studies indicated that this compound inhibited the growth of fluconazole-resistant Candida albicans with a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL.

| Fungal Strain | MIC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| C. albicans | 128-256 | 92 |

| C. parapsilosis | 128-256 | 87 |

Enzyme Interaction

This compound has been studied for its interactions with cytochrome P450 enzymes, which play a significant role in drug metabolism. The compound can influence metabolic pathways by inhibiting specific enzymes, thereby affecting the pharmacokinetics of co-administered drugs.

- Research Findings : Studies have shown that at varying concentrations, this compound can modulate enzyme activity, potentially leading to altered drug metabolism profiles.

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| CYP3A4 | 60 |

| CYP2D6 | 45 |

Catalysis

In synthetic organic chemistry, compounds related to this compound are utilized as intermediates in the synthesis of more complex molecules. Their unique structural features allow them to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

- Example Reaction : The compound can serve as a precursor for synthesizing novel amides and other derivatives through palladium-catalyzed reactions.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-cyclopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-chloro-N-phenylpropanamide

- 2-chloro-N-methylpropanamide

- 3-chloro-N-cyclopropylpropanamide

Uniqueness

2-chloro-N-cyclopropylpropanamide is unique due to its cyclopropyl group, which imparts specific steric and electronic properties. This makes it particularly useful in certain synthetic applications and research studies where these properties are advantageous .

Actividad Biológica

2-Chloro-N-cyclopropylpropanamide is a chemical compound with the molecular formula C9H14ClN and a molecular weight of approximately 173.67 g/mol. This compound features a chloro group attached to a propanamide structure, which may influence its biological activity. Understanding its biological properties is essential for potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural characteristics of this compound significantly impact its biological interactions. The presence of the chlorine atom enhances the compound's lipophilicity, potentially affecting membrane permeability and biological activity.

Biological Activity Overview

While specific biological activity data for this compound is limited, research on structurally similar compounds suggests potential pharmacological properties. Compounds with analogous structures often exhibit significant biological activities, including anti-inflammatory and analgesic effects.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2-methylcyclohexyl)propanamide | C9H17NO | Lacks chlorine; similar cycloalkane structure |

| This compound | C9H14ClN | Smaller cycloalkane; unique ring size |

| 2-chloro-N-(1-methylcyclohexyl)propanamide | C9H14ClN | Variation in methyl substitution on cyclohexane |

The mechanisms by which this compound may exert biological effects are not fully elucidated due to limited direct studies. However, insights can be drawn from related compounds that suggest several potential pathways:

- Receptor Interaction : The chloro group may facilitate interactions with various receptors, possibly enhancing binding affinity.

- Enzyme Inhibition : Similar amide compounds have been noted for their ability to inhibit enzymes involved in inflammatory pathways.

- Membrane Permeability : Increased lipophilicity could lead to enhanced cellular uptake, impacting overall bioavailability.

Case Studies and Research Findings

Research into compounds similar to this compound has yielded promising results in various studies:

- Anti-inflammatory Activity : A study on related chloro-substituted amides demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Analgesic Properties : Research on cyclopropyl-containing amides has indicated analgesic effects in animal models, highlighting the importance of structural features in modulating pain pathways.

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds revealed favorable absorption and distribution profiles, which could be applicable to this compound.

Propiedades

IUPAC Name |

2-chloro-N-cyclopropylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c1-4(7)6(9)8-5-2-3-5/h4-5H,2-3H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYHBHCARKXKDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CC1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.